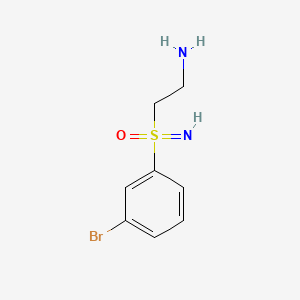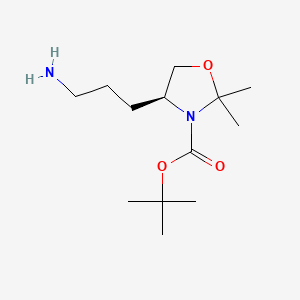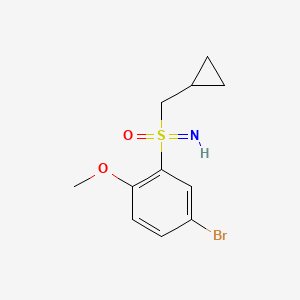
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone: is a chemical compound with the molecular formula C8H11BrN2OS and a molecular weight of 263.16 g/mol.
準備方法
The synthesis of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone typically involves the reaction of 3-bromobenzaldehyde with 2-aminoethanethiol under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the imino-lambda6-sulfanone structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
化学反応の分析
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s imino and sulfanone groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone: can be compared with similar compounds such as:
(2-aminoethyl)(4-bromophenyl)imino-lambda6-sulfanone: This compound has a similar structure but with the bromine atom at the 4-position of the phenyl ring, which may result in different chemical and biological properties.
(2-aminoethyl)(3-chlorophenyl)imino-lambda6-sulfanone: The substitution of bromine with chlorine can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of This compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-[(3-bromophenyl)sulfonimidoyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,11H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAOUUMQBKGLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=N)(=O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3-bis(chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B6611210.png)

![N-{2-[(2-{[3-(2-aminoethoxy)phenyl]amino}-5-fluoropyrimidin-4-yl)amino]phenyl}methanesulfonamide, trifluoroacetic acid](/img/structure/B6611219.png)

![1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611231.png)
![2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B6611241.png)
![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6611257.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)
![[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one](/img/structure/B6611266.png)


![[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B6611298.png)

